

Application Note: A Validated HPLC Method for the Quantification of Onjixanthone II

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Compound of Interest

Compound Name: *Onjixanthone II*

Cat. No.: *B1163484*

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Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of **Onjixanthone II**. The described method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Onjixanthone II is a xanthone derivative that has been isolated from the roots of *Polygala tenuifolia*. Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, making the development of robust analytical methods for their quantification crucial for drug discovery and development. This document provides a detailed protocol for a reversed-phase HPLC method for the quantitative analysis of **Onjixanthone II**.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.

Chemicals and Reagents

- **Onjixanthone II** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered)
- Formic acid (analytical grade)
- Dimethyl sulfoxide (DMSO, analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	0-20 min, 30-70% B 20-25 min, 70-30% B 25-30 min, 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm
Injection Volume	10 μ L

Experimental Protocols

Standard Solution Preparation

A stock solution of **Onjixanthone II** (1 mg/mL) is prepared by dissolving the reference standard in DMSO. Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation

Samples containing **Onjixanthone II** should be dissolved in DMSO and then diluted with the mobile phase to a concentration within the linear range of the method. For complex matrices, appropriate sample extraction and clean-up procedures may be required.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

- **System Suitability:** To ensure the HPLC system is performing adequately.
- **Specificity:** To assess the ability of the method to unequivocally measure the analyte in the presence of other components.
- **Linearity:** To demonstrate the proportional relationship between the analyte concentration and the detector response.
- **Accuracy:** To determine the closeness of the measured value to the true value.
- **Precision:** To assess the degree of scatter between a series of measurements.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** To determine the lowest concentration of analyte that can be reliably detected and quantified.
- **Robustness:** To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

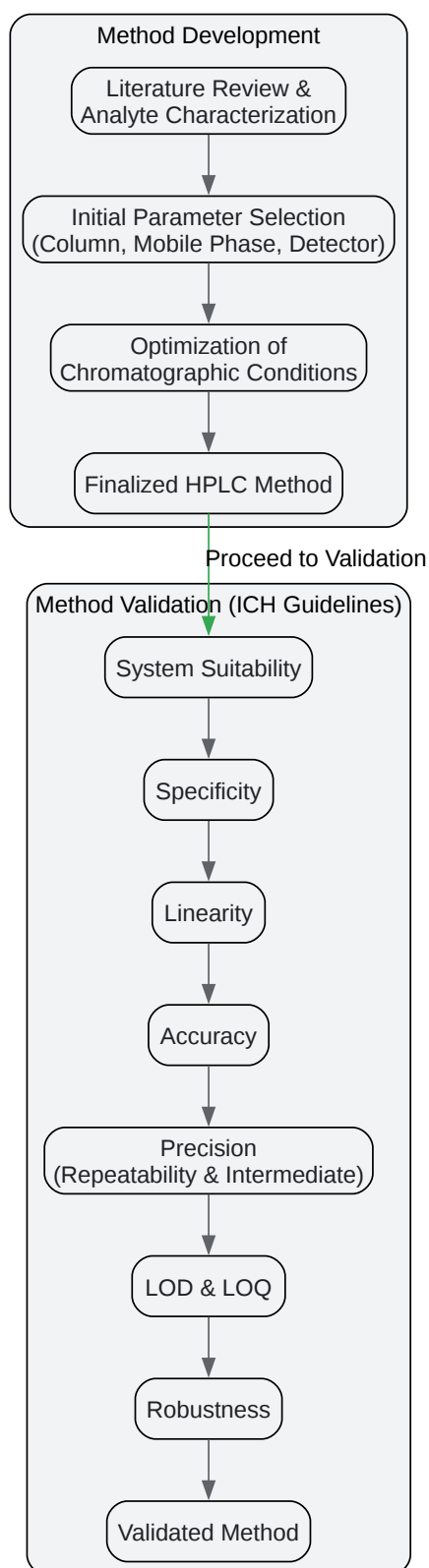
Table 2: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2$
Theoretical Plates (N)	$N \geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for n=6 injections)

Table 3: Method Validation Summary and Acceptance Criteria

Validation Parameter	Acceptance Criteria
Specificity	No interfering peaks at the retention time of Onjixanthone II.
Linearity (Correlation Coefficient, r^2)	$r^2 \geq 0.999$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	Repeatability (Intra-day): $\leq 2.0\%$ Intermediate Precision (Inter-day): $\leq 2.0\%$
LOD	Signal-to-Noise Ratio $\geq 3:1$
LOQ	Signal-to-Noise Ratio $\geq 10:1$
Robustness	RSD of peak area $\leq 2.0\%$ after minor changes to method parameters.

Diagrams



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Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of **Onjixanthone II**. The validation results demonstrate that the method is specific, linear, accurate, and precise, meeting the requirements for routine use in quality control and research environments.

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